2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide
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Overview
Description
2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide is an organic compound that belongs to the class of phenoxyacetamides It is characterized by the presence of a benzyloxy group attached to a phenoxy ring, which is further connected to an acetamide group with a cyanomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide typically involves the following steps:
Formation of 2-(benzyloxy)phenol: This intermediate can be synthesized by reacting benzyl chloride with catechol in the presence of a base such as potassium carbonate.
Etherification: The 2-(benzyloxy)phenol is then reacted with 2-chloroacetyl chloride in the presence of a base like triethylamine to form 2-[2-(benzyloxy)phenoxy]acetyl chloride.
Amidation: The final step involves the reaction of 2-[2-(benzyloxy)phenoxy]acetyl chloride with cyanomethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenoxy derivatives.
Scientific Research Applications
2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The phenoxy and benzyloxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)phenol: A precursor in the synthesis of 2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)acetamide.
2-[2-(benzyloxy)phenoxy]acetyl chloride: An intermediate in the synthetic route.
N-(cyanomethyl)acetamide: A compound with a similar functional group.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the benzyloxy and cyanomethyl groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-(cyanomethyl)-2-(2-phenylmethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c18-10-11-19-17(20)13-22-16-9-5-4-8-15(16)21-12-14-6-2-1-3-7-14/h1-9H,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJIYLGOVGJFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2OCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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